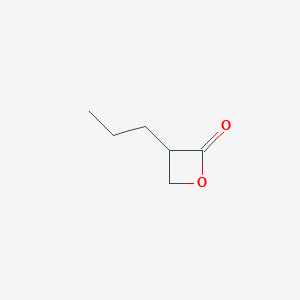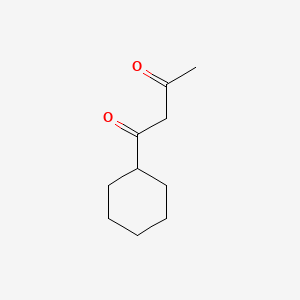
(3-Bromo-2-fluorophenyl)(trimethyl)silane
Übersicht
Beschreibung
(3-Bromo-2-fluorophenyl)(trimethyl)silane is a chemical compound with the molecular formula C9H12BrFSi and a molecular weight of 247.18 g/mol . It is not intended for human or veterinary use and is used only for research.
Molecular Structure Analysis
The molecular structure of this compound consists of a bromo-fluorophenyl group attached to a silicon atom, which is in turn bonded to three methyl groups .Wissenschaftliche Forschungsanwendungen
Synthesis Applications :
- Trimethyl(2-phenoxyethyl)silanes have been directly synthesized from aromatic fluorides, demonstrating the potential of similar compounds in organic synthesis (Grecian, Hadida, & Warren, 2005).
- Trimethyl(trihalomethyl)silanes, a class to which the compound belongs, are used as dihalomethylene transfer agents, highlighting their utility in chemical transformations (Cunico & Chou, 1978).
Catalysis and Cross-Coupling Reactions :
- Aryl(trialkyl)silanes are effective in palladium/copper catalyzed cross-coupling reactions, indicating the potential role of similar compounds in creating complex organic structures (Komiyama, Minami, Furuya, & Hiyama, 2018).
Polymerization and Material Synthesis :
- Trimethyl(phenyl)silanes are utilized as precursors in gas phase processes for SiCx:H film deposition, suggesting the use of similar compounds in material science (Ermakova et al., 2015).
- UV laser-induced gas-phase polymerization of trimethyl(2-propynyloxy)silane demonstrates the potential of silanes in the synthesis of polytrialkylsiloxy-substituted macromolecules (Pola & Morita, 1997).
Protecting Group Chemistry :
- The 2,4,6-Trimethoxyphenyl unit, used as a protecting group for silicon in synthesis, underscores the versatility of silanes in organic chemistry (Popp et al., 2007).
Wirkmechanismus
Target of Action
It is known that organosilicon compounds like this are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
(3-Bromo-2-fluorophenyl)trimethylsilane likely participates in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The compound may act as an organoboron reagent, which is transferred from boron to palladium during the transmetalation step of the reaction .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon–carbon bonds, thereby enabling the synthesis of complex organic molecules .
Result of Action
The primary result of the action of (3-Bromo-2-fluorophenyl)trimethylsilane is the formation of new carbon–carbon bonds during Suzuki–Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Eigenschaften
IUPAC Name |
(3-bromo-2-fluorophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrFSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCQJDMTDUXAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrFSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565735 | |
| Record name | (3-Bromo-2-fluorophenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161957-53-5 | |
| Record name | (3-Bromo-2-fluorophenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

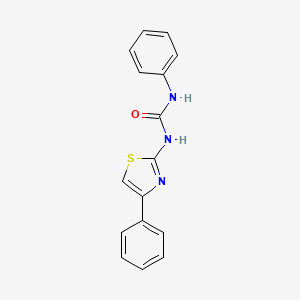



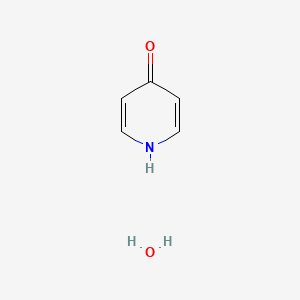
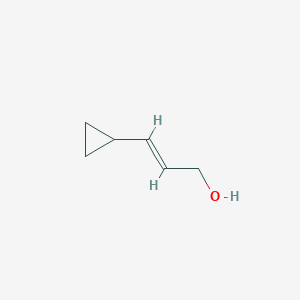
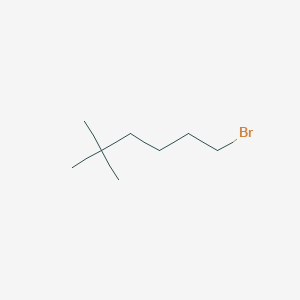
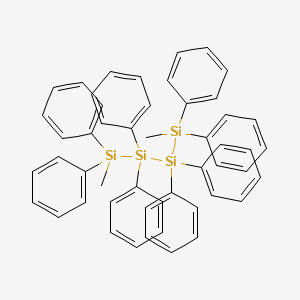
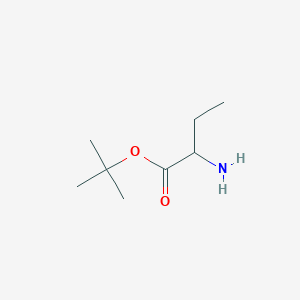
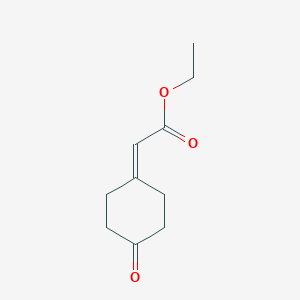

![6-Oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, (1R,2S,5S)-](/img/structure/B3048174.png)
